2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic acid, sodium salt) is a complex organic compound primarily classified under the class of azo compounds. Azo compounds are characterized by the presence of a functional group that contains a nitrogen-nitrogen double bond (azo group), which is often used in dyes and pigments. This particular compound is noted for its potential applications in various scientific fields, particularly in dye chemistry and materials science.
This compound can be sourced from various chemical suppliers and is often used in research related to dyes, pigments, and other organic synthesis applications. It falls under the following classifications:
The synthesis of 2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic acid, sodium salt) typically involves the diazotization of an aromatic amine followed by coupling reactions. The general steps include:
The reaction conditions, such as temperature and pH, are critical for optimizing yield and purity.
The molecular formula of 2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic acid, sodium salt) is . The structure features multiple functional groups including hydroxyl (-OH), sulfonic acid (-SO₃H), and azo (-N=N-) linkages.
OC(=O)c1ccc(N=N)c(c1)S(=O)(=O)c2ccc(N=N)c(c2)O
The primary reactions involving this compound include:
These reactions are important for modifying the compound's properties for specific applications.
The mechanism of action for 2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic acid, sodium salt) primarily revolves around its ability to form colored complexes with metal ions or to act as a dye in various substrates. The azo group facilitates electronic transitions that result in color production when exposed to light.
The physical properties of this compound include:
Chemical properties include:
2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic acid, sodium salt) has several important applications:
This compound's unique structure allows it to serve diverse roles across various scientific disciplines, highlighting its importance in both research and industrial applications.
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.:
CAS No.:
CAS No.: 15209-11-7
CAS No.: 485-13-2